molecular formula C4H8N4O2S B13220237 (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide

Cat. No.: B13220237
M. Wt: 176.20 g/mol
InChI Key: JORRZGUVKWOPAB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a methanesulfonamide moiety at the 4-position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselective formation of 1,4-disubstituted triazoles .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(1-methyltriazol-4-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)

InChI Key

JORRZGUVKWOPAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include copper sulfate and sodium ascorbate, which act as the catalyst and reducing agent, respectively .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or interacting with amino acid residues in proteins .

Comparison with Similar Compounds

Triazole-Based Methanesulfonamide Derivatives

A close structural analog, N-(2-Ethyl-2H-1,2,3-triazol-4-yl)-1,1,1-trifluoromethanesulfonamide (CAS: 802915-23-7), differs in two key aspects:

  • Substituents on the triazole ring : The target compound has a methyl group at the 1-position, while the analog features an ethyl group at the 2-position.
  • Sulfonamide modifications : The analog includes a trifluoro (-CF₃) group attached to the sulfonamide, unlike the unmodified methanesulfonamide in the target compound.

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Triazole Substituents Sulfonamide Modifications
Target Compound C₅H₈N₄O₂S 204.21 g/mol 1-Methyl None
N-(2-Ethyl-2H-triazol-4-yl)-CF₃-sulfonamide C₅H₇F₃N₄O₂S 244.20 g/mol 2-Ethyl Trifluoro (-CF₃)

Key Implications :

  • The -CF₃ group introduces electron-withdrawing effects, which could alter metabolic stability or binding affinity in biological systems .

Triazole vs. Triazine-Based Sulfonylurea Herbicides

Sulfonylurea herbicides such as metsulfuron-methyl and ethametsulfuron-methyl () share a sulfonylurea bridge but differ critically in their heterocyclic cores:

  • Core Heterocycle : The target compound uses a 1,2,3-triazole, while herbicides employ 1,3,5-triazine.
  • Functional Groups : Sulfonylureas feature a urea linkage (-NH-C(=O)-NH-), whereas the target compound has a sulfonamide (-SO₂-NH₂).

Table 2: Functional Group Comparison

Compound Type Core Structure Key Functional Groups Typical Applications
Target Compound 1,2,3-Triazole Methanesulfonamide Undisclosed (research use)
Sulfonylurea Herbicides 1,3,5-Triazine Sulfonylurea Agrochemicals (ALS inhibitors)

Key Implications :

  • The triazine ring in herbicides enables strong hydrogen bonding with acetolactate synthase (ALS), a target enzyme in plants. The triazole core may instead interact with mammalian enzymes or receptors.
  • Sulfonamides are generally more hydrolytically stable than sulfonylureas, suggesting longer environmental persistence or metabolic half-life for the target compound .

Biological Activity

(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole ring with a methanesulfonamide group, which is known to enhance its biological properties. The molecular formula is C5H8N4O2SC_5H_8N_4O_2S, and its structure can be represented as follows:

Molecular Structure  1 Methyl 1H 1 2 3 triazol 4 yl methanesulfonamide\text{Molecular Structure }\text{ 1 Methyl 1H 1 2 3 triazol 4 yl methanesulfonamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Antitumor Activity : It has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer drug.
  • Enzyme Inhibition : Notably, it acts as an inhibitor for certain enzymes, which is crucial for therapeutic applications.

The mechanism through which this compound exerts its biological effects includes:

  • Enzyme Interaction : The triazole ring facilitates binding to the active sites of enzymes, inhibiting their activity.
  • Cellular Uptake : Its structural properties enhance cellular permeability, allowing for effective intracellular action.
  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce biological activity.
  • Sulfonamide Group Modifications : Altering the sulfonamide moiety can affect the compound's pharmacological profile.

Antitumor Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 46 nM against MCF-7 human breast tumor cells. This suggests potent anticancer properties comparable to established chemotherapeutic agents like paclitaxel and vincristine .

Enzyme Inhibition

In vitro studies have demonstrated that this compound inhibits carbonic anhydrase II with moderate efficacy. This enzyme plays a crucial role in physiological processes such as acid-base balance and carbon dioxide transport .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
4-Amino-TriazoleAmino group at position 4Enhanced antibacterial properties
5-Trifluoromethyl-TriazoleTrifluoromethyl substituent at position 5Increased lipophilicity and bioavailability
Benzyl-TriazoleBenzyl group substitutionAntiproliferative activity

This table illustrates how structural variations impact biological activity and potential therapeutic applications.

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